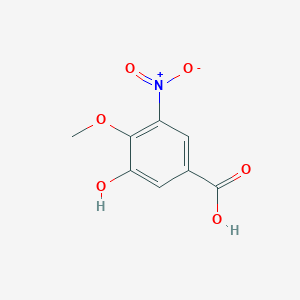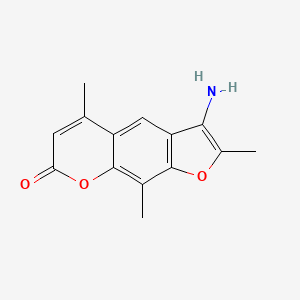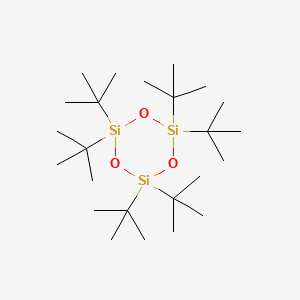
2,2'-Disulfanediylbis(5,5-dimethylcyclohexane-1,3-dione)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Disulfanediylbis(5,5-dimethylcyclohexane-1,3-dione) is an organic compound classified as a cyclic diketone. It is a derivative of 1,3-cyclohexanedione and is known for its unique chemical structure and properties. This compound is a white solid that is soluble in water, ethanol, and methanol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2’-Disulfanediylbis(5,5-dimethylcyclohexane-1,3-dione) can be synthesized through a Michael addition reaction. The synthesis involves the reaction of mesityl oxide with diethyl malonate in the presence of a base such as sodium methoxide . The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the synthesis of 2,2’-Disulfanediylbis(5,5-dimethylcyclohexane-1,3-dione) can be scaled up by using larger quantities of the reactants and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Disulfanediylbis(5,5-dimethylcyclohexane-1,3-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the diketone groups to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diketone groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,2’-Disulfanediylbis(5,5-dimethylcyclohexane-1,3-dione) has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,2’-Disulfanediylbis(5,5-dimethylcyclohexane-1,3-dione) involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5-Dimethylcyclohexane-1,3-dione: A simpler cyclic diketone with similar chemical properties.
2,2’-(Phenylmethylene)bis(5,5-dimethylcyclohexane-1,3-dione): A related compound with a phenylmethylene group.
Uniqueness
2,2’-Disulfanediylbis(5,5-dimethylcyclohexane-1,3-dione) is unique due to its disulfide linkage, which imparts distinct chemical reactivity and biological activity compared to other cyclic diketones .
Propriétés
Numéro CAS |
78663-66-8 |
|---|---|
Formule moléculaire |
C16H22O4S2 |
Poids moléculaire |
342.5 g/mol |
Nom IUPAC |
2-[(4,4-dimethyl-2,6-dioxocyclohexyl)disulfanyl]-5,5-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C16H22O4S2/c1-15(2)5-9(17)13(10(18)6-15)21-22-14-11(19)7-16(3,4)8-12(14)20/h13-14H,5-8H2,1-4H3 |
Clé InChI |
JAAUCRJDDXCGKZ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=O)C(C(=O)C1)SSC2C(=O)CC(CC2=O)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



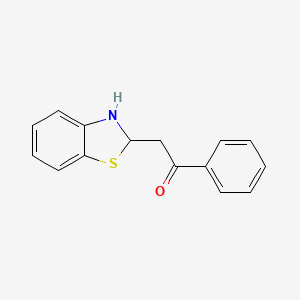
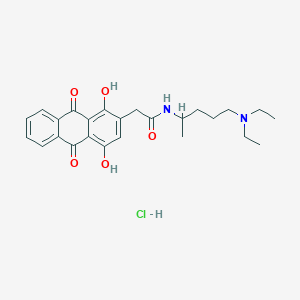
![10-Dodecylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14432838.png)
![1-{[Bromo(difluoro)methyl]sulfanyl}-2-methoxybenzene](/img/structure/B14432843.png)
![3-{Benzyl[2-(4-chlorophenyl)-2-oxoethyl]amino}propanenitrile](/img/structure/B14432849.png)

![Diphenyl[(triethoxysilyl)methyl]phosphane](/img/structure/B14432853.png)
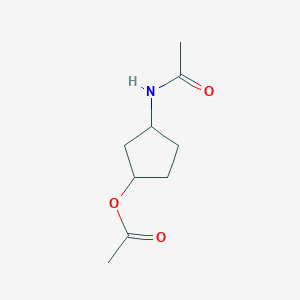
![3-[(Morpholin-4-yl)methylidene]-1-phenylpyrrolidine-2,5-dione](/img/structure/B14432861.png)
